Product packaging for Malyl-coenzyme A(Cat. No.:CAS No. 2043-93-8)

Malyl-coenzyme A

Cat. No.: B1205334
CAS No.: 2043-93-8
M. Wt: 883.6 g/mol
InChI Key: HJQWLHMLMCDAEL-NALABAGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Malyl-coenzyme A is a coenzyme A derivative that serves as a crucial intermediate in specific bacterial metabolic pathways . Research indicates that this compound is a key substrate for the enzyme l-malyl-coenzyme A lyase (MCL) in certain bacteria, such as Rhodobacter capsulatus , which lack the traditional glyoxylate cycle for acetate assimilation . In these organisms, MCL catalyzes the reversible cleavage of this compound into acetyl-CoA and glyoxylate, a critical step in alternative pathways for carbon fixation and the synthesis of biomolecules from simple two-carbon compounds . The study of this compound and its associated enzymes provides valuable insights into the diversity of microbial metabolism and offers a model for exploring synthetic biology applications . This product is presented for Research Use Only (RUO) and is intended solely for laboratory research purposes . It is not intended for use in diagnostics, therapeutics, or any form of human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H40N7O20P3S B1205334 Malyl-coenzyme A CAS No. 2043-93-8

Properties

CAS No.

2043-93-8

Molecular Formula

C25H40N7O20P3S

Molecular Weight

883.6 g/mol

IUPAC Name

4-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-hydroxy-4-oxobutanoic acid

InChI

InChI=1S/C25H40N7O20P3S/c1-25(2,19(37)22(38)28-4-3-14(34)27-5-6-56-15(35)7-12(33)24(39)40)9-49-55(46,47)52-54(44,45)48-8-13-18(51-53(41,42)43)17(36)23(50-13)32-11-31-16-20(26)29-10-30-21(16)32/h10-13,17-19,23,33,36-37H,3-9H2,1-2H3,(H,27,34)(H,28,38)(H,39,40)(H,44,45)(H,46,47)(H2,26,29,30)(H2,41,42,43)

InChI Key

HJQWLHMLMCDAEL-NALABAGVSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C(=O)O)O)O

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C[C@@H](C(=O)O)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C(=O)O)O)O

physical_description

Solid

Synonyms

coenzyme A, malyl-
malyl-CoA
malyl-coenzyme A

Origin of Product

United States

Metabolic Pathways and Cycles Involving Malyl Coenzyme a

The Ethylmalonyl-coenzyme A Pathway

The ethylmalonyl-coenzyme A (EMC) pathway is a significant route for the assimilation of two-carbon (C2) compounds, such as acetate (B1210297), in many bacteria, especially those lacking a functional glyoxylate (B1226380) cycle researchgate.netnih.govresearchgate.net. Malyl-CoA is a key intermediate within this pathway.

Function in Acetate Assimilation and C2 Compound Metabolism

In the EMC pathway, Malyl-CoA is typically formed through the condensation of acetyl-coenzyme A (acetyl-CoA) and glyoxylate asm.orgnih.govebi.ac.uk. This reaction is often catalyzed by malyl-CoA lyase (MCL) or a combination of MCL and a malyl-CoA thioesterase, which can further hydrolyze Malyl-CoA to malate (B86768) and free coenzyme A nih.govnih.gov. The EMC pathway is essential for microorganisms that cannot utilize the glyoxylate cycle for acetate assimilation, enabling them to efficiently process C2 substrates like acetate and ethylamine (B1201723) researchgate.netnih.govresearchgate.net.

Role in Facultative Methylotrophs and Heterotrophs

Malyl-CoA, through its role in the EMC pathway, is particularly important in facultative methylotrophs and heterotrophs. These organisms can utilize single-carbon (C1) compounds or a variety of organic carbon sources. For instance, the facultative methylotroph Methylobacterium extorquens AM1 employs the EMC pathway for acetate assimilation, and this pathway carries the full assimilatory flux when the bacterium grows on ethylamine, a C2 compound nih.govd-nb.infoasm.orgasm.org. In such organisms, enzymes like malyl-CoA lyase are involved in both the serine cycle (for C1 assimilation) and the EMC pathway asm.orgresearchgate.netbiorxiv.organnualreviews.org.

Malyl-coenzyme A as an Intermediate in Carbon Flux

As an intermediate, Malyl-CoA serves as a critical junction for carbon flux. The reversible nature of enzymes like malyl-CoA lyase allows for the dynamic interconversion between acetyl-CoA, glyoxylate, and Malyl-CoA, facilitating the efficient channeling of carbon atoms through metabolic networks researchgate.netresearchgate.netuniprot.org. This flexibility is vital for organisms that need to adapt their carbon assimilation strategies based on available substrates. For example, in Rhodobacter sphaeroides, malyl-CoA lyase can functionally substitute for malate synthase, highlighting its role in managing carbon flow during acetate assimilation researchgate.net.

The 3-Hydroxypropionate (B73278) Bi-cycle (Autotrophic Carbon Dioxide Fixation)

The 3-hydroxypropionate (3-HP) cycle represents a distinct pathway for autotrophic carbon dioxide fixation, observed in certain bacteria and archaea. Malyl-CoA is a key intermediate in the initial stages of this cycle, facilitating the incorporation of inorganic carbon into organic molecules.

This compound in Autotrophic CO2 Fixation

In the 3-HP cycle, Malyl-CoA is formed from acetyl-CoA and two molecules of bicarbonate (CO2) in a process that involves carboxylation reactions nih.govpnas.orgresearchgate.net. This cycle is notably utilized by the phototrophic bacterium Chloroflexus aurantiacus for autotrophic growth asm.orgnih.govpnas.orgwikipedia.org. Within this pathway, (S)-malyl-CoA is cleaved by malyl-CoA lyase into acetyl-CoA and glyoxylate, with glyoxylate serving as the primary CO2 fixation product uniprot.orgnih.govpnas.orgresearchgate.net. This cleavage regenerates acetyl-CoA, which can re-enter the cycle, thereby completing the process of CO2 assimilation into cellular biomass nih.govwikipedia.org. Variants of the 3-HP cycle are also found in autotrophic members of the Sulfolobales asm.orgnih.gov.

Interconnection with Glyoxylate Assimilation

The 3-HP cycle is described as a "bicycle" due to its interconnected nature, linking carbon fixation with the assimilation of intermediates like glyoxylate nih.govwikipedia.org. The cleavage of Malyl-CoA to acetyl-CoA and glyoxylate is a critical step that not only regenerates a key precursor but also produces glyoxylate. This glyoxylate is then channeled into a second cyclic pathway within the 3-HP bi-cycle, which ultimately leads to the regeneration of pyruvate (B1213749), a fundamental precursor for cellular biosynthesis nih.govwikipedia.org. This integration highlights how Malyl-CoA acts as a bridge between CO2 fixation and the subsequent processing of fixed carbon.

Enzymology of Malyl Coenzyme a Metabolism

Other Enzymes Interacting with Malyl-coenzyme A or its Precursors/Products

Promiscuous Activities of TCA Cycle Enzymes Forming this compound

Enzymes integral to the Tricarboxylic Acid (TCA) cycle, primarily succinate-CoA ligase (SUCL) and the α-ketoglutarate dehydrogenase complex (KGDH), have been identified to possess promiscuous activities that result in the formation of malyl-CoA biorxiv.orgbiorxiv.org. These side-activities, while having significantly lower catalytic efficiencies compared to their primary enzymatic functions, suggest that malyl-CoA can be generated as a metabolic byproduct within cellular environments biorxiv.orgbiorxiv.org.

The porcine heart α-ketoglutarate dehydrogenase complex (KGDH) has been observed to catalyze the formation of malyl-CoA from 2-keto-4-hydroxyglutarate (B1236734) (KHG) and coenzyme A (CoA). This promiscuous reaction exhibits a catalytic efficiency approximately 16-fold lower than the complex's primary activity of forming succinyl-CoA from α-ketoglutarate and CoA biorxiv.orgbiorxiv.org. Similarly, mammalian succinate-CoA ligases (SUCL), including both the ADP-forming and GDP-forming complexes, can utilize malate (B86768) as a substrate in the presence of CoA to produce malyl-CoA biorxiv.org. The catalytic efficiencies for these malyl-CoA forming side-activities are substantially reduced, being 340-fold lower for the ADP-forming SUCL and 540-fold lower for the GDP-forming SUCL, relative to their respective activities with succinate (B1194679) biorxiv.org.

The implication of these promiscuous reactions is that malyl-CoA can be synthesized in mammalian cells, potentially interfering with normal metabolic processes if not efficiently cleared biorxiv.orgbiorxiv.org. Furthermore, malyl-CoA has been identified as a potent inhibitor of methylmalonyl-CoA mutase (MCM), an enzyme critical for vitamin B12 metabolism biorxiv.orgbiorxiv.org.

Table 1: Promiscuous Activities of TCA Cycle Enzymes Forming Malyl-CoA

EnzymePromiscuous Substrate(s)ProductCatalytic Efficiency (Relative to Main Activity)Reference(s)
Porcine Heart KGDH2-keto-4-hydroxyglutarate (KHG) + CoAMalyl-CoA~16-fold lower biorxiv.orgbiorxiv.org
Human SUCL (ADP-forming)Malate + CoAMalyl-CoA340-fold lower biorxiv.org
Human SUCL (GDP-forming)Malate + CoAMalyl-CoA540-fold lower biorxiv.org

Enzymes of the Methylaspartate Cycle (e.g., Methylmalyl-CoA lyase)

The methylaspartate cycle is an anaplerotic pathway for acetate (B1210297) assimilation found in certain haloarchaea and other bacteria nih.govresearchgate.netasm.orgnih.gov. This metabolic route integrates enzymes from the tricarboxylic acid cycle with dedicated enzymes to convert two molecules of acetyl-CoA into malate nih.govresearchgate.netasm.orgnih.gov. Key enzymes within this cycle and related pathways include malyl-CoA lyase and β-methylmalyl-CoA lyase.

Malyl-CoA Lyase (EC 4.1.3.24) : This enzyme is a significant component in bacterial carbon assimilation pathways, including the ethylmalonyl-CoA pathway and the methylaspartate cycle expasy.orgwikipedia.orgrcsb.org. Malyl-CoA lyase catalyzes the reversible cleavage of (3S)-malyl-CoA, yielding acetyl-CoA and glyoxylate (B1226380) expasy.orgwikipedia.orgrcsb.org. In some bacterial species, such as Rhodobacter sphaeroides, malyl-CoA lyase (Mcl1) exhibits promiscuous activity, also catalyzing the cleavage of β-methylmalyl-CoA into glyoxylate and propionyl-CoA asm.orgasm.org. In other organisms, like Chloroflexus aurantiacus, a single bifunctional enzyme serves as both an L-malyl-CoA lyase and a β-methylmalyl-CoA lyase, demonstrating versatility by catalyzing reactions in both forward and reverse directions with different substrates nih.gov.

β-Methylmalyl-CoA Lyase : This enzyme plays a direct role in the methylaspartate cycle by catalyzing the cleavage of β-methylmalyl-CoA. This reaction yields propionyl-CoA and glyoxylate, which are then further metabolized within the cycle nih.govresearchgate.netasm.orgnih.gov.

Table 2: Key Enzymes in the Methylaspartate Cycle and Related Pathways

EnzymeEC NumberReaction CatalyzedKey SubstratesKey ProductsPathway/ContextReference(s)
Malyl-CoA LyaseEC 4.1.3.24Reversible cleavage of malyl-CoA(3S)-malyl-CoAAcetyl-CoA + GlyoxylateEthylmalonyl-CoA pathway, Methylaspartate cycle expasy.orgwikipedia.orgrcsb.org
β-Methylmalyl-CoA LyaseCleavage of β-methylmalyl-CoAβ-methylmalyl-CoAPropionyl-CoA + GlyoxylateMethylaspartate cycle nih.govresearchgate.netasm.orgnih.gov
Bifunctional Malyl-CoA lyase/β-Methylmalyl-CoA lyaseCleavage of L-malyl-CoA; Condensation of glyoxylate and propionyl-CoAL-malyl-CoA; Glyoxylate + Propionyl-CoAAcetyl-CoA + Glyoxylate; β-methylmalyl-CoA3-hydroxypropionate (B73278) cycle nih.gov
Malyl-CoA Synthetase (Malate-CoA ligase)EC 6.2.1.9Formation of malyl-CoA from malateMalate + CoA + ATPMalyl-CoA + ADP + PhosphateGlyoxylate and dicarboxylate metabolism wikipedia.org

Compound List

Acetyl-CoA

ADP

ATP

CoA

Glyoxylate

KHG (2-keto-4-hydroxyglutarate)

KGDH (α-ketoglutarate dehydrogenase complex)

L-malyl-CoA

Malate

Malate-CoA ligase

Malyl-CoA

Malyl-CoA lyase

MCM (Methylmalonyl-CoA mutase)

Methylaspartate cycle

Propionyl-CoA

SUCL (Succinate-CoA ligase)

Succinyl-CoA

TCA cycle

β-methylmalyl-CoA

β-methylmalyl-CoA lyase

(3S)-malyl-CoA

(S)-malyl-CoA

Regulation and Metabolic Control of Malyl Coenzyme a Pathways

Transcriptional and Translational Regulation of Key Enzymes

The regulation of pathways involving Malyl-CoA primarily centers on the enzymes responsible for its synthesis and degradation. In bacteria, enzymes like malyl-CoA lyase (MclA) are crucial for cleaving Malyl-CoA into acetyl-CoA and glyoxylate (B1226380), operating in pathways such as the ethylmalonyl-CoA pathway nih.govbiorxiv.org. The expression and activity of these enzymes are subject to transcriptional and translational control, adapting to nutrient availability and metabolic demands nih.gov. For instance, in Bacillus subtilis, the transcriptional regulator FapR senses intracellular Malyl-CoA levels, modulating gene expression related to fatty acid biosynthesis nih.govpnas.org. While specific examples of transcriptional and translational regulation of Malyl-CoA-related enzymes in mammals are less documented, the general principles of gene expression control apply to any metabolic enzyme involved in its potential formation or degradation.

Allosteric Regulation and Feedback Mechanisms

Allosteric regulation and feedback mechanisms are critical for maintaining metabolic homeostasis. Malyl-CoA itself acts as a key regulatory molecule in fatty acid metabolism, primarily through its role as an inhibitor of carnitine palmitoyltransferase 1 (CPT1) nih.govdiabetesjournals.orgphysiology.orgnih.govnih.gov. CPT1 is the rate-limiting enzyme for the transport of long-chain fatty acids into mitochondria for oxidation. By inhibiting CPT1, Malyl-CoA effectively prevents the simultaneous occurrence of fatty acid synthesis and oxidation, ensuring that these processes are mutually exclusive nih.govmdpi.com. This allosteric inhibition is a fundamental mechanism that dictates the cellular fuel preference, favoring fatty acid synthesis when energy is abundant and inhibiting it when oxidation is prioritized.

Coordination with Central Carbon Metabolism and Anaplerotic Flux

Malyl-CoA's presence is linked to central carbon metabolism, particularly concerning the TCA cycle and glyoxylate shunt. In some bacteria, Malyl-CoA is an intermediate in pathways that assimilate acetate (B1210297) or fix carbon dioxide nih.govnih.govannualreviews.org. Mammalian TCA cycle enzymes, such as α-ketoglutarate dehydrogenase complex (KGDH), have been shown to produce Malyl-CoA as a side-product in vitro biorxiv.orgbiorxiv.org. This suggests that Malyl-CoA can arise from the promiscuous activity of enzymes within the central metabolic network. The regulation of these enzymes and the flux through the TCA cycle can indirectly influence the potential formation of Malyl-CoA. Furthermore, pathways like the glyoxylate shunt, which bypasses certain TCA cycle steps, involve enzymes that can produce or consume Malyl-CoA nih.govannualreviews.orgwipo.intresearchgate.net.

Implications of Malyl-coenzyme A as a Metabolite Repair Target

The identification of Malyl-CoA as a potential metabolic side-product in mammals has positioned it as a target for metabolite repair systems. The enzyme Citrate (B86180) lyase beta-like protein (CLYBL) has been identified as a malyl-CoA thioesterase, capable of hydrolyzing Malyl-CoA into malate (B86768) and CoA biorxiv.orgbiorxiv.orgresearchgate.net. This activity is crucial for preventing the accumulation of Malyl-CoA, which can inhibit essential enzymes like methylmalonyl-CoA mutase (MCM), a vitamin B12-dependent enzyme critical for amino acid and fatty acid metabolism biorxiv.orgresearchgate.net. Deficiencies in CLYBL can lead to the accumulation of Malyl-CoA, potentially contributing to vitamin B12 deficiency and neurological disorders biorxiv.orgresearchgate.net. This highlights the importance of specific enzymes for the clearance and repair of Malyl-CoA to maintain metabolic health.

Biological Roles and Physiological Significance

Carbon Assimilation Strategies in Microorganisms

Malyl-coenzyme A (malyl-CoA) is a pivotal intermediate in several microbial carbon assimilation pathways, enabling organisms to utilize a variety of carbon sources for growth. It is centrally involved in pathways that convert C1 and C2 compounds into essential cellular building blocks. The enzyme malyl-CoA lyase (MCL) is crucial in these pathways, as it catalyzes the reversible cleavage of (2S)-malyl-CoA into acetyl-CoA and glyoxylate (B1226380). rcsb.orgosti.govwikipedia.org This reaction is a key step in linking different metabolic cycles and ensuring the flow of carbon for biosynthesis.

Microorganisms have evolved diverse strategies for fixing carbon, and malyl-CoA plays a role in several of these, including:

The Serine Cycle: In methylotrophic bacteria like Methylobacterium extorquens, which can grow on single-carbon compounds like methanol (B129727), the serine cycle is a primary assimilation pathway. asm.orgresearchgate.net Malyl-CoA lyase is essential in this cycle for cleaving malyl-CoA to produce acetyl-CoA and glyoxylate. asm.orgportlandpress.com The glyoxylate is then used to regenerate glycine (B1666218), the initial acceptor molecule for C1 units. nih.gov

The 3-Hydroxypropionate (B73278) (3-HP) Bi-Cycle: This pathway is found in some phototrophic and chemotrophic microbes, such as Chloroflexus aurantiacus. wikipedia.orglibretexts.org The 3-HP bi-cycle involves two interconnected cycles for CO2 fixation. asm.org In the first cycle, two molecules of bicarbonate are fixed, leading to the formation of (S)-malyl-CoA. asm.orgresearchgate.net Malyl-CoA lyase then cleaves this molecule into acetyl-CoA and glyoxylate, with the acetyl-CoA re-entering the cycle. libretexts.orgasm.org The glyoxylate enters a second cycle where it is converted to pyruvate (B1213749), a central metabolite. asm.org

The Ethylmalonyl-CoA (EMC) Pathway: This pathway is employed by various bacteria, including Rhodobacter sphaeroides, for the assimilation of acetate (B1210297) and other C2 compounds. expasy.orgasm.orgqmul.ac.uk In this pathway, malyl-CoA lyase works in conjunction with other enzymes to convert acetyl-CoA into glyoxylate and other key intermediates. nih.govnih.gov Some bacteria that lack isocitrate lyase, a key enzyme of the glyoxylate cycle, rely on the EMC pathway for growth on acetate. nih.govasm.orgasm.org

The Methylaspartate Cycle: Found in some halophilic archaea, this pathway is another strategy for acetate assimilation. expasy.orgqmul.ac.ukgenome.jp Here, malyl-CoA is formed and then cleaved as part of a cycle that ultimately produces essential metabolites. asm.org

The versatility of malyl-CoA in these diverse pathways highlights its fundamental importance in microbial carbon metabolism, allowing adaptation to various ecological niches and carbon sources.

Adaptations for Growth on Specific Carbon Substrates (e.g., C1 compounds, acetate)

The presence and activity of pathways involving malyl-CoA are often regulated in response to the available carbon sources, demonstrating the adaptive capabilities of microorganisms.

Growth on C1 Compounds:

Methylotrophic bacteria, which utilize single-carbon compounds like methanol and methane, heavily rely on the serine cycle for carbon assimilation. asm.orgresearchgate.net In these organisms, the expression of malyl-CoA lyase is significantly upregulated during growth on C1 substrates compared to multi-carbon compounds. portlandpress.com This ensures an adequate supply of glyoxylate to sustain the serine cycle's operation. portlandpress.com In some type I methanotrophs, malyl-CoA lyase provides an additional route for glyoxylate and glycine synthesis, supporting the primary ribulose monophosphate cycle. oup.com

Growth on Acetate:

For bacteria that cannot use the glyoxylate cycle due to the absence of isocitrate lyase, the ethylmalonyl-CoA pathway is a critical adaptation for growth on acetate. nih.govasm.orgasm.org In organisms like Rhodobacter capsulatus, the activity of malyl-CoA lyase is increased twenty-fold when grown on acetate compared to glucose. nih.govasm.org This enzyme, in concert with a malyl-CoA thioesterase, effectively replaces the function of malate (B86768) synthase, allowing the condensation of acetyl-CoA and glyoxylate to form malate. nih.govasm.org This adaptation is crucial for converting acetyl-CoA, derived from acetate, into the necessary precursors for biomass synthesis. asm.org

The bifunctional nature of some malyl-CoA lyases, which can also cleave β-methylmalyl-CoA, is another important adaptation in the ethylmalonyl-CoA pathway. nih.govnih.gov This allows the enzyme to participate in two distinct steps of the pathway, contributing to its efficiency. nih.gov

The following table summarizes the key pathways involving malyl-CoA and the types of carbon substrates they enable microorganisms to utilize.

PathwayPrimary Carbon Substrate(s)Key Organism(s)Role of Malyl-CoA
Serine Cycle C1 compounds (e.g., methanol, methane)Methylobacterium extorquensCleaved by malyl-CoA lyase to form acetyl-CoA and glyoxylate, sustaining the cycle. asm.orgportlandpress.com
3-Hydroxypropionate Bi-Cycle CO2, bicarbonateChloroflexus aurantiacusFormed from acetyl-CoA and bicarbonate, then cleaved to regenerate acetyl-CoA and produce glyoxylate for the second cycle. wikipedia.orgasm.org
Ethylmalonyl-CoA Pathway C2 compounds (e.g., acetate)Rhodobacter sphaeroides, Rhodobacter capsulatusFormed from acetyl-CoA and glyoxylate, a key step in converting C2 units to C4 intermediates. nih.govnih.govasm.org
Methylaspartate Cycle AcetateHalophilic archaeaAn intermediate in the cycle for acetate assimilation. expasy.orgasm.org

Biotechnological Applications and Metabolic Engineering Potential

The central role of malyl-CoA and its associated pathways in microbial metabolism makes it a promising target for metabolic engineering and biotechnological applications.

Enhancing Acetyl-coenzyme A Flux for Bio-production

Acetyl-CoA is a critical precursor for the biosynthesis of a wide array of valuable chemicals, including lipids, polyketides, and isoprenoids. nih.gov Enhancing the intracellular flux towards acetyl-CoA is a key strategy in metabolic engineering to improve the production of these compounds. nih.gov

One innovative approach involves the creation of synthetic pathways that bypass native, regulated routes of acetyl-CoA synthesis. The reverse glyoxylate shunt is a synthetic pathway designed to convert pyruvate into two molecules of acetyl-CoA, thereby fixing a molecule of CO2. nih.gov This pathway requires the introduction of two key enzymes: malate thiokinase and malyl-CoA lyase. nih.gov By engineering this pathway in E. coli, researchers have demonstrated the production of C2 compounds at yields exceeding the theoretical maximum of native pathways. nih.gov

Similarly, a synthetic malyl-CoA-glycerate (MCG) pathway has been designed to augment the Calvin-Benson-Bassham (CBB) cycle for more efficient acetyl-CoA synthesis in photosynthetic organisms. d-nb.info This pathway converts a C3 sugar into two molecules of acetyl-CoA while fixing an additional equivalent of CO2. d-nb.info Implementation of the MCG pathway in Synechococcus elongatus has been shown to increase the intracellular acetyl-CoA pool and significantly enhance bicarbonate assimilation. d-nb.info

These strategies highlight the potential of harnessing the chemistry of malyl-CoA to re-route carbon flux and boost the production of acetyl-CoA-derived bioproducts.

Production of Value-Added Chemicals and Precursors

Beyond enhancing acetyl-CoA pools, pathways involving malyl-CoA can be engineered for the production of other valuable chemicals. The intermediates of the ethylmalonyl-CoA and 3-hydroxypropionate pathways, for instance, are themselves valuable or can be converted into useful products.

The engineering of synthetic serine cycle variants in organisms like Pseudomonas putida for methanol assimilation opens up possibilities for producing serine and other amino acids from a C1 feedstock. biorxiv.org This involves the heterologous expression of enzymes like malate thiokinase and malyl-CoA lyase to enable the conversion of C1 units into key biosynthetic precursors. biorxiv.org

Furthermore, the intermediates of these pathways can serve as building blocks for more complex molecules. The ability to control the flux through these pathways by manipulating key enzymes, including malyl-CoA lyase, provides a powerful tool for directing carbon towards desired end-products.

Microbial Bioremediation (Theoretical considerations related to glyoxylate metabolism)

The metabolism of glyoxylate is central to the function of the pathways involving malyl-CoA. Glyoxylate itself can be a toxic compound if it accumulates within the cell. The efficient conversion of glyoxylate, either through condensation with acetyl-CoA to form malyl-CoA or through other metabolic routes, is crucial for cellular health.

From a bioremediation perspective, the pathways involving malyl-CoA could theoretically be harnessed to detoxify environments contaminated with compounds that are metabolized to glyoxylate. For instance, some industrial pollutants can be broken down into smaller molecules, including glyoxylate. Engineering microorganisms with robust glyoxylate assimilation pathways, such as those involving malyl-CoA lyase, could enhance their ability to detoxify such contaminants.

While direct applications in bioremediation are still largely theoretical, the fundamental understanding of how microbes handle glyoxylate through malyl-CoA-dependent pathways provides a foundation for developing such strategies in the future. The ability of certain bacteria to thrive on substrates that lead to glyoxylate formation underscores the potential for exploiting these metabolic capabilities for environmental cleanup. royalsocietypublishing.org

Role in Carbon Fixation Efficiency and Energetics

The synthetic malyl-CoA-glycerate (MCG) pathway was specifically designed to improve the carbon efficiency of photosynthesis by augmenting the CBB cycle. d-nb.info By converting a C3 sugar and a CO2 equivalent into two molecules of acetyl-CoA, it avoids the carbon loss that typically occurs when producing acetyl-CoA from pyruvate (a C3 compound). d-nb.info This enhanced carbon conservation directly translates to a higher potential yield of photosynthetic products.

The energetics of these pathways are finely tuned. For instance, the cleavage of malyl-CoA by malyl-CoA lyase is a reversible reaction, and the direction is controlled by the relative concentrations of substrates and products. asm.orgresearchgate.net In the context of carbon fixation, the subsequent, often irreversible, steps pull the reaction forward, ensuring a net flux towards carbon assimilation.

Metabolic Interferences and Regulatory Effects

This compound (malyl-CoA) has been identified as a significant metabolic intermediate capable of interfering with and regulating key enzymatic pathways. Its primary established role in this context is the potent inhibition of the enzyme methylmalonyl-CoA mutase (MCM), an activity with considerable physiological implications.

Detailed Research Findings on Enzyme Inhibition

Recent scientific investigations have elucidated the role of malyl-CoA as a powerful inhibitor of methylmalonyl-CoA mutase, an enzyme crucial for the metabolism of certain amino acids and odd-chain fatty acids. ontosight.ainih.gov This enzyme, which is dependent on vitamin B12 in the form of adenosylcobalamin, catalyzes the conversion of methylmalonyl-CoA to succinyl-CoA, a key intermediate in the citric acid cycle. ontosight.ai

Research has demonstrated that malyl-CoA, a side-product generated by the promiscuous activity of certain citric acid cycle enzymes, can accumulate in cells, particularly when the enzyme citrate (B86180) lyase beta-like protein (CLYBL) is deficient. nih.govbiorxiv.org CLYBL is now understood to function as a "metabolite repair" enzyme that catabolizes malyl-CoA, thus preventing its accumulation. nih.govbiorxiv.org

Studies comparing the inhibitory effects of different acyl-CoAs on methylmalonyl-CoA mutase have revealed that malyl-CoA is a more potent inhibitor than itaconyl-CoA, another metabolite known to inhibit the enzyme. nih.govbiorxiv.orgbiorxiv.org The inhibition of MCM by malyl-CoA is dose-dependent. biorxiv.orgresearchgate.net Experimental data shows that as the concentration of malyl-CoA increases, the activity of MCM is significantly reduced. For instance, at a concentration of 50 µM, malyl-CoA can reduce MCM activity to less than 10% of its normal function. researchgate.net

The mechanism of inhibition involves the inactivation of the enzyme's essential vitamin B12 cofactor. biorxiv.org The interaction of malyl-CoA with MCM leads to the conversion of the active adenosylcobalamin cofactor into an inactive form, cob(II)alamin. researchgate.net This inactivation effectively halts the enzyme's catalytic activity. The accumulation of malyl-CoA and subsequent inhibition of MCM have been suggested as a potential mechanism underlying the vitamin B12 deficiency observed in individuals with CLYBL loss-of-function. nih.govbiorxiv.org

Interactive Data Table: Inhibition of Methylmalonyl-CoA Mutase (MCM) by Malyl-CoA

The following table summarizes the dose-dependent inhibitory effect of malyl-CoA on the activity of recombinant human methylmalonyl-CoA mutase. The data is based on in-vitro experiments where the enzyme was pre-incubated with varying concentrations of malyl-CoA.

Malyl-CoA Concentration (µM)Relative MCM Activity (%)Source
0100 researchgate.net
~5~75 researchgate.net
~10~50 researchgate.net
25~20 researchgate.net
50<10 researchgate.net

Research Methodologies and Experimental Approaches in Malyl Coenzyme a Studies

Detection and Quantification Techniques for Malyl-coenzyme A and Related Metabolites

Accurate detection and quantification of malyl-CoA and other acyl-CoA thioesters are fundamental to understanding their metabolic roles. Due to their low intracellular concentrations and inherent instability, specialized analytical techniques are required.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for separating and quantifying CoA and its various acyl derivatives, including malyl-CoA. asm.orgnih.govpsu.edu These methods typically utilize reversed-phase columns to separate the compounds based on their hydrophobicity. nih.govpsu.edu

In a typical workflow, biological samples are first treated to extract the acyl-CoAs, often using acids like perchloric acid (PCA) or trichloroacetic acid, followed by solid-phase extraction to isolate the compounds of interest. psu.edunih.gov The separated acyl-CoAs are then detected by UV absorbance, commonly at 260 nm, which corresponds to the adenine (B156593) moiety of the CoA molecule. nih.gov UPLC, with its smaller particle size columns, offers improved resolution and shorter analysis times compared to traditional HPLC. asm.orgpsu.edu For instance, UPLC with a reversed-phase C18 column has been successfully used to identify and quantify CoA esters. asm.org These chromatographic methods are invaluable for monitoring the enzymatic synthesis or degradation of malyl-CoA in in vitro assays and for determining the concentrations of various acyl-CoAs in cellular extracts. nih.govnih.gov

Mass Spectrometry (MS) and LC-MS/MS for Acyl-coenzyme A Profiling

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides unparalleled sensitivity and specificity for the analysis of acyl-CoAs. mdpi.combiorxiv.org This approach allows for the simultaneous quantification of a wide range of acyl-CoA species, creating a comprehensive profile of these metabolites within a biological sample. mdpi.combiorxiv.orgnih.gov

In LC-MS/MS analysis, the LC system separates the different acyl-CoAs, which are then ionized, typically using electrospray ionization (ESI), and detected by the mass spectrometer. nih.govacs.org A common strategy is to use multiple reaction monitoring (MRM), where the mass spectrometer is set to detect specific precursor-to-product ion transitions for each targeted acyl-CoA. nih.govacs.org For example, a programmed MRM method can scan for hundreds of potential acyl-CoAs by detecting a characteristic mass difference between the precursor and product ions. nih.gov The use of stable isotope-labeled internal standards, such as [¹³C₃]malonyl-CoA, is crucial for accurate quantification, as it corrects for variations in sample extraction and instrument response. nih.govacs.org LC-MS/MS has been instrumental in profiling short-chain acyl-CoAs in various tissues and cellular models, providing insights into the metabolic state of the organism. mdpi.comacs.org

Spectrophotometric and Coupled Enzymatic Assays

Spectrophotometric assays offer a convenient and often continuous method for measuring the activity of enzymes that produce or consume malyl-CoA. scispace.comasm.org These assays are typically "coupled," meaning the reaction of interest is linked to a second reaction that produces a readily detectable change in absorbance. asm.orgasm.org

For example, the activity of L-malyl-CoA lyase, which cleaves malyl-CoA to acetyl-CoA and glyoxylate (B1226380), can be measured in the reverse direction by coupling the formation of malyl-CoA to the subsequent cleavage of glyoxylate, which can be monitored by measuring the formation of its phenylhydrazone derivative at 324 nm. scispace.com Alternatively, the release of free Coenzyme A (CoA) during an enzymatic reaction can be detected using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored product that absorbs light at 412 nm. asm.org Another approach involves coupling the consumption of NADPH, which can be monitored by the decrease in absorbance at 340 nm. researchgate.netresearchgate.net These coupled enzymatic assays are particularly useful for purifying enzymes and for studying their kinetic properties. asm.orgasm.org

Genetic Manipulation and Gene Inactivation Studies (e.g., knockout mutants)

Genetic manipulation, especially the creation of knockout mutants, is a powerful tool for elucidating the in vivo function of genes involved in malyl-CoA metabolism. nih.gov By inactivating a specific gene, researchers can observe the resulting phenotype, which can provide strong evidence for the role of the encoded enzyme in a particular metabolic pathway. asm.orgnih.gov

For example, the inactivation of genes encoding malyl-CoA lyase homologs in Rhodobacter sphaeroides has been used to investigate their roles in the ethylmalonyl-CoA pathway. nih.govasm.org In one study, the inactivation of the mcl1 gene, a true (3S)-malyl-CoA lyase, demonstrated its importance in acetyl-CoA assimilation. nih.gov Similarly, the inactivation of a gene in Rhodobacter sphaeroides that was initially thought to be a malyl-CoA lyase led to the discovery of its true function as a (3S)-malyl-CoA thioesterase. nih.gov In Methylococcus capsulatus, the inactivation of the gene for malyl-CoA lyase (mcl) was used to study its role in the serine cycle of C1 carbon assimilation. researchgate.net These gene inactivation studies, by creating specific metabolic blocks, are crucial for dissecting complex metabolic networks and confirming the physiological relevance of enzymes involved in malyl-CoA metabolism.

Heterologous Expression and Enzyme Purification for Biochemical Characterization

To perform detailed biochemical studies of an enzyme, it is often necessary to produce it in large quantities and in a pure form. Heterologous expression, the expression of a gene in a host organism that does not naturally have that gene, is a widely used technique for this purpose. asm.orgasm.orgasm.org Escherichia coli is a common host for the heterologous expression of enzymes from various organisms. asm.orgasm.org

Once the gene of interest is cloned into an expression vector and introduced into the host, the recombinant protein can be overproduced. The protein is then purified from the host cell lysate using a series of chromatographic techniques. nih.govasm.org Common purification steps include heat precipitation to remove heat-labile host proteins, affinity chromatography (e.g., using a histidine tag), ion-exchange chromatography, and size-exclusion chromatography. asm.orgasm.orgasm.org The purified enzyme can then be used for a variety of biochemical assays to determine its substrate specificity, kinetic parameters (such as Kₘ and Vₘₐₓ), optimal pH and temperature, and cofactor requirements. researchgate.netasm.org This approach has been successfully applied to characterize malonyl-CoA reductase from Sulfolobus tokodaii and succinyl-CoA:L-malate CoA transferase from Chloroflexus aurantiacus, providing critical insights into their catalytic mechanisms and roles in their respective metabolic pathways. nih.govasm.orgasm.org

Isotopic Labeling and Metabolic Flux Analysis (e.g., ¹³C metabolomics)

Isotopic labeling studies, particularly those using carbon-13 (¹³C), are a cornerstone of metabolic flux analysis (MFA). mpg.ded-nb.info This powerful technique allows researchers to trace the flow of atoms through metabolic pathways, providing a quantitative measure of the rates (fluxes) of intracellular reactions. asm.orgmdpi.com

In a typical ¹³C-MFA experiment, cells are grown on a substrate that is enriched with ¹³C, such as [¹³C]glucose or [¹³C]acetate. mdpi.comresearchgate.net As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various intracellular metabolites, including malyl-CoA and its downstream products. researchgate.net The labeling patterns of these metabolites are then analyzed, usually by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. mdpi.comresearchgate.net By combining this labeling data with a stoichiometric model of the metabolic network, it is possible to calculate the fluxes through the different pathways. d-nb.infomdpi.com For example, ¹³C metabolomics has been used to demonstrate the operation of the ethylmalonyl-CoA pathway in Methylobacterium extorquens AM1 by tracking the incorporation of label from [¹³C]acetate into CoA thioesters. researchgate.net These studies are essential for understanding how metabolic pathways are regulated and how they respond to genetic or environmental perturbations. asm.org

Interactive Data Table: Research Methodologies for this compound

Methodology Technique Application in Malyl-CoA Studies Key Findings/Insights References
Detection & Quantification HPLC/UPLCSeparation and quantification of malyl-CoA and other acyl-CoAs from biological extracts.Enables monitoring of enzymatic reactions and determination of metabolite concentrations. asm.orgnih.govpsu.edunih.gov
LC-MS/MSHighly sensitive and specific profiling of acyl-CoA species, including malyl-CoA.Provides comprehensive metabolic snapshots and accurate quantification using internal standards. nih.govmdpi.combiorxiv.orgnih.govacs.org
Spectrophotometric AssaysContinuous measurement of enzyme activity by coupling the reaction to a change in absorbance.Facilitates enzyme purification and kinetic characterization. scispace.comasm.orgasm.orgresearchgate.netresearchgate.net
Functional Genomics Genetic ManipulationInactivation of genes (knockouts) to study the in vivo function of enzymes.Elucidates the physiological roles of enzymes in metabolic pathways like the ethylmalonyl-CoA pathway. asm.orgnih.govasm.orgresearchgate.net
Biochemistry Heterologous Expression & PurificationProduction of large quantities of pure enzyme for detailed biochemical analysis.Allows for the determination of substrate specificity, kinetic parameters, and catalytic mechanisms. nih.govasm.orgasm.orgasm.org
Metabolomics Isotopic Labeling & Metabolic Flux AnalysisTracing the flow of ¹³C-labeled substrates through metabolic pathways to quantify reaction rates.Quantifies intracellular fluxes and reveals the operational status of pathways like the ethylmalonyl-CoA pathway. mpg.ded-nb.infoasm.orgmdpi.comresearchgate.net

Structural Biology Approaches (e.g., X-ray Crystallography of MCLs)

Structural biology, particularly X-ray crystallography, has been instrumental in elucidating the three-dimensional architecture of malyl-CoA lyases (MCLs), the enzymes responsible for the reversible cleavage of this compound. These studies have provided profound insights into the enzyme's oligomeric state, the intricate details of its active site, and the dynamic conformational changes that govern its catalytic activity.

Crystallographic studies have revealed that MCLs from various bacterial sources, such as Methylobacterium extorquens, Rhodobacter sphaeroides, and Chloroflexus aurantiacus, typically exist as hexameric assemblies. osti.gov These hexamers are often described as a dimer of trimers. researchgate.net Each monomeric subunit is characterized by a core structure known as a β8/α8 TIM barrel fold, a common structural motif in enzymes. osti.govrcsb.org Appended to this core is an additional C-terminal domain that plays a critical role in catalysis. osti.govresearchgate.net

A key finding from the structural analysis of MCLs is the significant conformational change that occurs upon the binding of a substrate or a substrate analog to the active site. osti.govnih.gov In the absence of a substrate (the apo form), the active site is relatively open. However, upon ligand binding, the C-terminal domain of one monomer moves to form a lid over the active site of an adjacent monomer within the trimer. osti.govrcsb.org This movement can be substantial, with the C-terminal domain shifting by approximately 30° relative to the rest of the molecule, a motion hinged around conserved residues. osti.govnih.gov This "domain-swapping" mechanism effectively closes the active site, creating a specific environment for the chemical reaction to occur. osti.gov

Detailed views of the active site have identified key amino acid residues and a divalent metal ion, typically magnesium (Mg²⁺), as essential for catalysis. nih.govnih.gov The Mg²⁺ ion is coordinated by several conserved acidic residues, such as aspartate and glutamate, and water molecules. nih.gov In the substrate-bound state, the substrate analog, like oxalate, can displace some of these water molecules to directly coordinate with the magnesium ion. nih.gov Furthermore, the aforementioned C-terminal domain closure positions a conserved aspartate residue from the adjacent monomer into the active site. osti.govnih.gov This repositioned residue is thought to act as a general acid/base catalyst, a crucial role in the protonation and deprotonation steps of the cleavage and condensation reactions. osti.govnih.gov

The table below summarizes key data from selected X-ray crystallography studies of malyl-CoA lyases.

PDB IDOrganismResolution (Å)LigandsKey Structural Features
5UGR Methylobacterium extorquens AM11.56Mg²⁺High-resolution structure of the apo-enzyme, revealing an open active site and the position of the catalytic Mg²⁺ ion. rcsb.orgpdbj.org
4L9Z Rhodobacter sphaeroides2.50Mg²⁺, Oxalate, Coenzyme AComplex structure showing the closed conformation of the active site upon ligand binding, with the C-terminal domain of an adjacent monomer contributing to the active site. ebi.ac.uk
4L7Z Chloroflexus aurantiacus2.50None (Apo)Structure of the apo-enzyme, forming a hexameric assembly with a canonical TIM barrel fold. rcsb.org
4L9Y Rhodobacter sphaeroidesNot specified in snippetsMg²⁺, Glyoxylate, Propionyl-CoAStructure in complex with reaction products/analogs, providing insight into the enzyme's mechanism and promiscuity. rcsb.org
6KIN Roseiflexus castenholzii2.53None (Apo)Reveals a C-terminal domain conformational switch that is influenced by substrate binding in the adjacent active site. rcsb.org

Future Research Directions and Perspectives

Unraveling Undiscovered Malyl-coenzyme A-dependent Pathways

The scientific community's understanding of this compound's role in metabolism is continuously evolving. While it is a known intermediate in established pathways such as the serine cycle for C1 assimilation, the ethylmalonyl-CoA pathway for C2 assimilation, and the 3-hydroxypropionate (B73278) bi-cycle for carbon dioxide fixation, there is significant potential for the discovery of novel malyl-CoA-dependent metabolic routes. researchgate.net The metabolic diversity observed in microorganisms, particularly those thriving in unique environmental niches, suggests the existence of yet-uncharacterized pathways that may utilize malyl-CoA.

Future research efforts in this area will likely focus on several key strategies. Advanced bioinformatics and comparative genomics can be employed to identify gene clusters that are homologous to known malyl-CoA lyase genes but are located in novel genomic contexts. nih.gov This approach could reveal new enzymatic partners and associated reactions. Furthermore, metabolomic studies, which analyze the complete set of small-molecule metabolites within a biological system, can be used to detect the presence of malyl-CoA and its derivatives in organisms where its role is not yet understood. By correlating the abundance of these metabolites with specific growth conditions or genetic backgrounds, researchers can infer their involvement in new metabolic functions. The exploration of extremophiles and other non-model organisms is a particularly promising avenue, as these organisms often possess unique metabolic capabilities that have evolved to suit their specific environments.

Advanced Enzymatic Mechanisms and Promiscuity

The central enzyme in malyl-CoA metabolism, malyl-CoA lyase (MCL), is a member of the citrate (B86180) lyase-like family and catalyzes the reversible cleavage of (2S)-4-malyl-CoA into acetyl-CoA and glyoxylate (B1226380). researchgate.net Structural and mechanistic studies have revealed that MCLs are typically Mg²⁺-dependent enzymes that undergo significant conformational changes upon substrate binding. researchgate.net The enzyme's active site and the precise catalytic residues involved in the carbon-carbon bond cleavage and formation are areas of active investigation.

A key area of future research is the exploration of enzyme promiscuity within the malyl-CoA metabolic landscape. Enzyme promiscuity refers to the ability of an enzyme to catalyze a reaction other than its primary physiological one. Malyl-CoA lyase has already been shown to exhibit promiscuous activity. For instance, in some bacteria, MCL can also catalyze the cleavage of β-methylmalyl-CoA and (S)-citramalyl-CoA. researchgate.netnih.gov This multifunctionality highlights the evolutionary potential of this enzyme family.

Future studies will likely employ techniques such as directed evolution and protein engineering to further probe and even enhance the promiscuous activities of MCLs. By creating and screening libraries of MCL variants, researchers may be able to develop novel biocatalysts with tailored substrate specificities for applications in synthetic biology and biotechnology. Understanding the structural basis of this promiscuity through high-resolution crystallography and computational modeling will be crucial for the rational design of enzymes with new and useful catalytic functions. researchgate.net

Systems Biology and Modeling of this compound Metabolism

A systems-level understanding of malyl-CoA metabolism is essential for comprehending its integration within the broader cellular metabolic network. Systems biology approaches, which combine experimental data with computational modeling, are powerful tools for this purpose. By constructing genome-scale metabolic models (GEMs), researchers can simulate the flow of metabolites, including malyl-CoA, through the entire metabolic network of an organism under various conditions.

These models can be used to predict the physiological consequences of genetic perturbations, such as gene knockouts or overexpressions, on malyl-CoA levels and the activity of related pathways. nih.govresearchgate.net For example, in silico analysis can help identify key regulatory nodes that control the flux of carbon towards or away from malyl-CoA. This information is invaluable for metabolic engineering efforts aimed at optimizing the production of valuable chemicals derived from malyl-CoA precursors.

Future research in this area will focus on developing more sophisticated and dynamic models of malyl-CoA metabolism. These models will need to incorporate kinetic parameters of enzymes, regulatory interactions, and the spatial organization of metabolic pathways within the cell. Integrating data from multiple "omics" platforms, such as transcriptomics, proteomics, and metabolomics, will be crucial for building and validating these complex models. Such a holistic approach will provide a more complete and predictive understanding of how malyl-CoA metabolism is regulated and interconnected with other cellular processes.

Expanding Biotechnological Applications and Synthetic Biology Designs

The unique chemistry of malyl-CoA and the enzymes involved in its metabolism present numerous opportunities for biotechnological applications and synthetic biology. Pathways involving malyl-CoA are of particular interest for the production of biofuels and platform chemicals from renewable feedstocks. For example, the 3-hydroxypropionate bi-cycle, in which malyl-CoA is a key intermediate, is a promising pathway for autotrophic CO2 fixation that is insensitive to oxygen. researchgate.net

Synthetic biology approaches can be used to engineer novel metabolic pathways that utilize malyl-CoA for the production of desired compounds. This could involve the heterologous expression of genes encoding malyl-CoA pathway enzymes in well-characterized host organisms like Escherichia coli or Saccharomyces cerevisiae. nih.gov Furthermore, the promiscuity of enzymes like malyl-CoA lyase can be harnessed to create synthetic pathways that produce non-natural or "designer" molecules. researchgate.net

Future research will focus on optimizing the efficiency of these engineered pathways. This will involve strategies such as codon optimization of heterologous genes, balancing enzyme expression levels, and eliminating competing metabolic pathways. The development of genetically encoded biosensors for malyl-CoA could also enable high-throughput screening of engineered strains and dynamic regulation of pathway flux. mendeley.com As our understanding of malyl-CoA metabolism deepens, so too will our ability to design and construct innovative synthetic biological systems for a wide range of applications.

Understanding this compound's Interplay in Broader Metabolic Networks and Inter-organismal Contexts

Malyl-CoA does not exist in isolation; its metabolism is intricately connected to the broader metabolic network of the cell and can even play a role in interactions between different organisms. Within a single organism, malyl-CoA metabolism is linked to central carbon metabolism, amino acid biosynthesis, and fatty acid metabolism. hmdb.caimrpress.com For example, the products of the malyl-CoA lyase reaction, acetyl-CoA and glyoxylate, are key precursors for a multitude of biosynthetic pathways. wikipedia.org

Understanding these metabolic connections is crucial for predicting the systemic effects of altering malyl-CoA metabolism. For instance, increasing the flux through a malyl-CoA-dependent pathway for biotechnological purposes could have unintended consequences on other cellular processes if the supply of precursors or the removal of byproducts is not carefully managed.

In an inter-organismal context, malyl-CoA and its related metabolites may play a role in symbiotic or competitive interactions. For example, some soil bacteria utilize C1 compounds like methanol (B129727) through the serine cycle, which involves malyl-CoA. The metabolic byproducts of these organisms could potentially be utilized by other members of the microbial community. Future research in microbial ecology and metagenomics may uncover novel roles for malyl-CoA-dependent pathways in shaping the structure and function of complex microbial ecosystems. Elucidating these intricate metabolic networks will provide a more comprehensive view of the significance of malyl-CoA in the biosphere.

Q & A

Q. What is the enzymatic role of malyl-coenzyme A (malyl-CoA) in methylotrophic bacteria?

Malyl-CoA is a key intermediate in the serine pathway of methylotrophic bacteria (e.g., Pseudomonas AM1, Methylobacterium extorquens), where it is cleaved by malyl-CoA lyase into acetyl-CoA and glyoxylate. This reaction facilitates carbon assimilation from C1 compounds like methanol . Methodologically, its activity is assayed via spectrophotometric monitoring of glyoxylate production or coupled enzyme systems that detect NADH oxidation .

Q. How can malyl-CoA concentration be quantified in cellular extracts?

  • Enzymatic assays : Couple malyl-CoA lyase activity with glyoxylate reductase to measure NADH consumption at 340 nm .
  • Liquid chromatography/mass spectrometry (LC/MS) : Use two-dimensional LC/MS for separation and detection of short-chain acyl-CoAs, including malyl-CoA. Isotope-labeled internal standards (e.g., ¹³C-malyl-CoA) improve accuracy .
  • Protein quantification : Bradford assay ( ) for normalizing enzyme activity to total protein content .

Q. What experimental controls are critical for studying malyl-CoA metabolism?

  • Negative controls : Use enzyme-deficient mutant strains or heat-inactivated extracts to confirm reaction specificity .
  • Substrate saturation curves : Ensure malyl-CoA lyase assays operate within linear kinetic ranges .
  • Replication : Triplicate measurements to account for variability in enzyme activity .

Advanced Research Questions

Q. How do isotopic labeling studies resolve metabolic flux through malyl-CoA in methylotrophs?

¹³C-tracer experiments track carbon flow from methanol into malyl-CoA and downstream metabolites. For example:

  • Feed cells with ¹³C-methanol and analyze isotopomer distributions via NMR or LC-MS.
  • Compare labeling patterns in wild-type vs. mutant strains lacking key enzymes (e.g., malyl-CoA lyase) to identify alternative pathways .

Table 1 : Isotopic Enrichment in M. extorquens AM1 Metabolites (Hypothetical Data)

Metabolite¹³C-Labeling (%)Pathway Contribution
Malyl-CoA85 ± 3Serine Pathway
Acetyl-CoA78 ± 5Glyoxylate Bypass
Succinate12 ± 2TCA Cycle

Q. What genetic tools validate malyl-CoA’s role in poly-β-hydroxybutyrate (PHB) biosynthesis?

  • Knockout strains : Delete mcl (malyl-CoA lyase gene) and quantify PHB accumulation via gas chromatography. PHB levels decrease in Δmcl strains due to disrupted acetyl-CoA availability .
  • Complementation assays : Reintroduce mcl under an inducible promoter to restore PHB synthesis .

Q. How to address contradictions in reported malyl-CoA lyase kinetics across studies?

Discrepancies in Kₘ or Vₘₐₓ values may arise from:

  • Enzyme source : Purified vs. crude extracts (e.g., Pseudomonas AM1 vs. Hyphomicrobium spp.) .
  • Assay conditions : pH, temperature, and cofactor concentrations (e.g., Mg²⁺) alter activity .
  • Data normalization : Express activity per mg protein (Bradford assay) rather than total volume .

Table 2 : Comparative Kinetic Parameters of Malyl-CoA Lyase

OrganismKₘ (mM)Vₘₐₓ (µmol/min/mg)pH OptimumReference
Pseudomonas AM10.158.27.5
Methylobacterium0.226.78.0

Methodological Challenges

Q. What are the pitfalls in detecting malyl-CoA synthetase activity?

  • Substrate instability : Malyl-CoA degrades at alkaline pH; use fresh buffers (pH 7.0–7.5) and include protease inhibitors .
  • Interference from thioesterases : Add EDTA to inhibit competing hydrolysis reactions .
  • Validation : Confirm product identity via HPLC or enzymatic coupling with citrate synthase .

Q. How to design a robust experiment analyzing malyl-CoA’s regulatory role in central metabolism?

  • Multi-omics integration : Pair transcriptomics (RNA-seq) with metabolomics (LC-MS) to link gene expression shifts (e.g., mcl upregulation) to malyl-CoA flux .
  • Time-course assays : Sample at intervals (0, 30, 60 min post-perturbation) to capture dynamic changes .
  • Statistical rigor : Use ANOVA or linear mixed-effects models to account for biological variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.